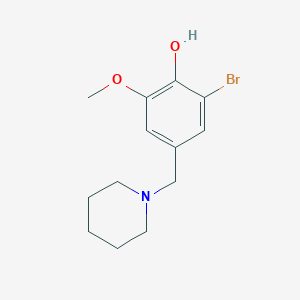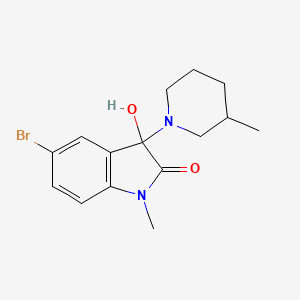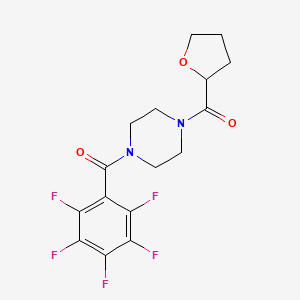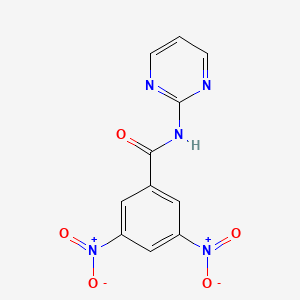
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenol family and has a molecular weight of 324.25 g/mol. BPP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways in cells. This compound has also been shown to interact with various enzymes and proteins in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of oxidative stress, the modulation of inflammation, and the regulation of cell signaling pathways. This compound has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol is its high potency and specificity, which make it a valuable tool for researchers studying various biological processes. However, this compound also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using this compound.
Direcciones Futuras
There are many potential future directions for research on 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol. One area of interest is the development of new drugs based on the structure of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Additionally, this compound could be used as a tool for the study of various diseases and biological processes, such as neurodegeneration and inflammation.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its potent biological effects and potential applications in the development of new drugs. While there are some limitations to its use, this compound has the potential to make significant contributions to various fields of research in the future.
Métodos De Síntesis
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol can be synthesized through a multistep process that involves the reaction of 2-bromo-4-methoxyphenol with piperidine and formaldehyde. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized over the years to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-12-8-10(7-11(14)13(12)16)9-15-5-3-2-4-6-15/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZJQCCOWFGXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4994466.png)
![2-fluoro-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4994473.png)


![N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4994503.png)
![(4-{[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-chlorophenoxy)acetic acid](/img/structure/B4994517.png)
acetic acid](/img/structure/B4994521.png)



![3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4994557.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994565.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)
